molecular formula C13H19ClN2O B1300870 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 40987-20-0

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine

Cat. No.: B1300870
CAS No.: 40987-20-0
M. Wt: 254.75 g/mol
InChI Key: FUUGZHROTCNZLM-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine is an organic compound that belongs to the class of phenoxyethyl derivatives. This compound is characterized by the presence of a piperazine ring attached to a phenoxyethyl group, which is further substituted with a chlorine and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxyacetates, dechlorinated derivatives, and substituted phenoxyethyl compounds .

Scientific Research Applications

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGZHROTCNZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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